ML364

説明

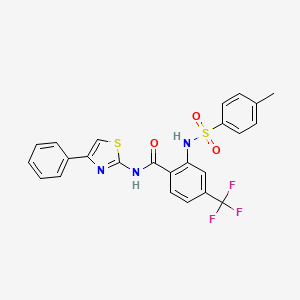

Structure

3D Structure

特性

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3O3S2/c1-15-7-10-18(11-8-15)35(32,33)30-20-13-17(24(25,26)27)9-12-19(20)22(31)29-23-28-21(14-34-23)16-5-3-2-4-6-16/h2-14,30H,1H3,(H,28,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUGMNXETPARLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML364 Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML364 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Peptidase 2 (USP2), a deubiquitinating enzyme (DUB) implicated in the progression of various cancers. By targeting USP2, ML364 disrupts key cellular processes that are critical for cancer cell survival and proliferation. This technical guide provides an in-depth overview of the mechanism of action of ML364 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The primary mechanism involves the inhibition of USP2, leading to the destabilization and subsequent proteasomal degradation of key oncoproteins, most notably Cyclin D1 and the anti-apoptotic protein survivin. This culminates in cell cycle arrest, inhibition of DNA repair, and induction of apoptosis, highlighting the therapeutic potential of ML364 in oncology.

Core Mechanism of Action: USP2 Inhibition

ML364 functions as a selective, reversible, and non-covalent inhibitor of USP2.[1] It directly binds to USP2 with a dissociation constant (Kd) of 5.2 μM.[2][3] The inhibition of USP2's deubiquitinating activity is the central event that triggers the downstream anti-cancer effects of ML364. USP2 is responsible for removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[4] By inhibiting USP2, ML364 effectively promotes the degradation of its oncogenic substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of ML364.

Table 1: Biochemical Activity of ML364

| Target | Assay Type | Substrate | IC50 (μM) | Reference |

| USP2 | Biochemical Assay | Internally quenched fluorescent di-ubiquitin (Lys-48-linked) | 1.1 | [4] |

| USP2 | Biochemical Assay | Internally quenched fluorescent di-ubiquitin (Lys-63-linked) | 1.7 | [4] |

| USP8 | Biochemical Assay | Internally quenched fluorescent di-ubiquitin | 0.95 | [4] |

Table 2: Anti-proliferative Activity of ML364 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (μM) | Reference |

| Mino | Mantle Cell Lymphoma | CellTiter-Glo | 72 | ~2.5 | [2] |

| HCT116 | Colorectal Carcinoma | CellTiter-Glo | 72 | ~5 | [2] |

| LnCAP | Prostate Cancer | CellTiter-Glo | 24 | >10 | [2] |

| LnCAP | Prostate Cancer | CellTiter-Glo | 48 | ~7.5 | [2] |

| MCF7 | Breast Cancer | CellTiter-Glo | 24 | >10 | [2] |

| MCF7 | Breast Cancer | CellTiter-Glo | 48 | ~10 | [2] |

Key Downstream Effects and Signaling Pathways

Cyclin D1 Degradation and Cell Cycle Arrest

One of the most well-characterized downstream effects of ML364 is the degradation of Cyclin D1, a crucial regulator of the G1 to S phase transition in the cell cycle.[1][4][5] USP2 deubiquitinates and stabilizes Cyclin D1; therefore, inhibition of USP2 by ML364 leads to an accumulation of ubiquitinated Cyclin D1, marking it for proteasomal degradation.[4] The reduction in Cyclin D1 levels results in cell cycle arrest, primarily at the G1/S checkpoint.[4][5] This effect has been observed in various cancer cell lines, including colorectal cancer (HCT116) and mantle cell lymphoma (Mino).[4][5]

Caption: ML364 inhibits USP2, leading to Cyclin D1 degradation and cell cycle arrest.

Downregulation of Survivin and Induction of Apoptosis

ML364 also promotes the degradation of survivin, an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers.[6] USP2 interacts with and deubiquitinates survivin, thereby stabilizing it.[6] By inhibiting USP2, ML364 increases the ubiquitination of survivin, leading to its proteasomal degradation.[6] The downregulation of survivin sensitizes cancer cells to apoptosis, particularly in combination with other agents like TRAIL (TNF-related apoptosis-inducing ligand).[6][7]

Caption: ML364 induces apoptosis by promoting the degradation of survivin.

Impairment of Homologous Recombination-Mediated DNA Repair

ML364 has been shown to decrease homologous recombination (HR)-mediated DNA repair.[4] This effect is consistent with the role of Cyclin D1 in the DNA damage response.[4] By promoting the degradation of Cyclin D1, ML364 impairs the ability of cancer cells to repair DNA double-strand breaks, which can lead to the accumulation of genomic instability and cell death.

References

- 1. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DR-GFP assay (I-SceI induced DSB repair assay) [bio-protocol.org]

- 3. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitination Assay for Mammalian Cells [bio-protocol.org]

- 5. DNA repair assays [bio-protocol.org]

- 6. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Survivin Antibody | Cell Signaling Technology [cellsignal.com]

The Function of ML364: An In-depth Technical Guide for Researchers

October 28, 2025

Abstract

ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2). This document provides a comprehensive technical overview of ML364, including its mechanism of action, key signaling pathways affected, and detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and pharmacology.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Deubiquitinating enzymes (DUBs) play a crucial role in this system by removing ubiquitin from substrate proteins, thereby rescuing them from degradation and modulating their activity. Ubiquitin-Specific Protease 2 (USP2) is a deubiquitinase that has emerged as a promising therapeutic target due to its role in stabilizing oncoproteins and promoting cancer cell survival and proliferation. ML364 was identified as a selective inhibitor of USP2 and serves as a valuable tool for studying the biological functions of this enzyme and as a lead compound for the development of novel anticancer therapeutics.

Mechanism of Action

ML364 functions as a reversible, competitive inhibitor of USP2. It directly binds to the active site of USP2, preventing the binding and deubiquitination of its natural substrates.[1] This inhibition leads to the accumulation of polyubiquitinated substrates, targeting them for degradation by the 26S proteasome. The primary downstream effect of ML364 is the destabilization of key proteins involved in cell cycle progression and apoptosis.

Quantitative Data on ML364 Activity and Selectivity

The following table summarizes the key quantitative parameters of ML364, demonstrating its potency and selectivity.

| Target | Parameter | Value | Assay Type | Reference |

| USP2 (K48-linked di-Ub) | IC50 | 1.1 µM | Biochemical (IQF di-Ub) | [1] |

| USP2 (K63-linked di-Ub) | IC50 | 1.7 µM | Biochemical (IQF di-Ub) | [1] |

| USP2 | Kd | 5.2 µM | Microscale Thermophoresis | [2] |

| USP8 | IC50 | 0.95 µM | Biochemical | [1] |

| USP15 | IC50 | > 10 µM | Biochemical | [1] |

| Caspase 6 | IC50 | > 10 µM | Biochemical | [1] |

| Caspase 7 | IC50 | > 10 µM | Biochemical | [1] |

| MMP1 | IC50 | > 10 µM | Biochemical | [1] |

| MMP9 | IC50 | > 10 µM | Biochemical | [1] |

Signaling Pathways Modulated by ML364

The primary signaling pathway affected by ML364 is the USP2-mediated regulation of protein stability. By inhibiting USP2, ML364 influences several downstream cellular processes critical for cancer cell survival and proliferation.

Caption: ML364 inhibits USP2, leading to the degradation of its substrates.

Experimental Protocols

In Vitro Deubiquitinase (DUB) Activity Assay

This protocol outlines a biochemical assay to determine the inhibitory activity of ML364 against USP2 using a fluorogenic ubiquitin substrate.

Materials:

-

Recombinant human USP2 enzyme

-

DUB assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Ubiquitin-rhodamine110 substrate

-

ML364 (dissolved in DMSO)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of ML364 in DUB assay buffer.

-

In a 384-well plate, add 5 µL of diluted ML364 or DMSO (vehicle control) to each well.

-

Add 10 µL of USP2 enzyme solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of ubiquitin-rhodamine110 substrate (final concentration ~50 nM).

-

Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30-60 minutes at 37°C.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of ML364.

-

Plot the reaction velocity against the log of ML364 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for Cyclin D1 Degradation

This protocol describes the detection of Cyclin D1 protein levels in cancer cells treated with ML364.

Materials:

-

Cancer cell line (e.g., HCT116, MCF-7)

-

ML364

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Cyclin D1 (1:1000 dilution)

-

Mouse anti-β-actin (1:5000 dilution, as a loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of ML364 (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-β-actin antibody to confirm equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with ML364 using propidium iodide (PI) staining.

Materials:

-

Cancer cell line

-

ML364

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with ML364 as described for the Western blot protocol.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the activity of a USP2 inhibitor like ML364.

Caption: A logical workflow for characterizing a novel USP2 inhibitor.

Conclusion

ML364 is a valuable chemical probe for elucidating the roles of USP2 in cellular physiology and pathology. Its ability to induce the degradation of oncoproteins like Cyclin D1 makes it a promising candidate for further preclinical and clinical development as an anti-cancer agent. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the function of ML364 and other USP2 inhibitors.

References

An In-depth Technical Guide to ML364 and the Cyclin D1 Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule ML364 and its role in modulating the degradation of cyclin D1, a key regulator of the cell cycle. This document details the mechanism of action of ML364, presents quantitative data on its activity, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to ML364 and Cyclin D1

Cyclin D1 is a critical protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), drives the progression of the cell cycle from the G1 to the S phase. Overexpression of cyclin D1 is a common feature in many cancers, leading to uncontrolled cell proliferation. The cellular levels of cyclin D1 are tightly regulated, in part, by the ubiquitin-proteasome system, which targets the protein for degradation. Deubiquitinating enzymes (DUBs) can reverse this process by removing ubiquitin tags, thereby stabilizing their substrates.

ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2). By inhibiting USP2, ML364 enhances the ubiquitination and subsequent proteasomal degradation of cyclin D1, leading to cell cycle arrest and reduced proliferation in cancer cells. This makes ML364 a valuable tool for studying the role of USP2 in cell cycle regulation and a potential starting point for the development of novel anti-cancer therapeutics.

Mechanism of Action of ML364

ML364 directly inhibits the catalytic activity of USP2. USP2 is a deubiquitinase that removes ubiquitin chains from target proteins, including cyclin D1, thereby rescuing them from degradation by the proteasome. The inhibition of USP2 by ML364 leads to an accumulation of polyubiquitinated cyclin D1, which is then recognized and degraded by the 26S proteasome. This reduction in cyclin D1 levels causes the cell to arrest in the G1 phase of the cell cycle, thus inhibiting proliferation.

Signaling Pathway of ML364-Induced Cyclin D1 Degradation

The following diagram illustrates the signaling pathway from USP2-mediated stabilization of Cyclin D1 to the intervention by ML364, leading to its degradation.

ML364: A Technical Guide to its Role in Cell Cycle Arrest via USP2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of ML364, a selective small molecule inhibitor of Ubiquitin-specific Protease 2 (USP2). It details the mechanism by which ML364 induces cell cycle arrest, presenting quantitative data, detailed experimental methodologies, and visual pathways to offer a comprehensive resource for scientific and drug development applications.

Core Mechanism of Action

ML364 functions as a potent and selective inhibitor of USP2, a deubiquitinase (DUB) enzyme.[1] Deubiquitinases are critical regulators of protein stability, and USP2's substrates include key proteins involved in cell cycle progression.[1] The primary mechanism through which ML364 exerts its anti-proliferative effects is by inhibiting the deubiquitinating activity of USP2. This leads to the accumulation of polyubiquitinated forms of USP2 substrates, targeting them for degradation by the proteasome. A crucial and well-characterized substrate of USP2 in this context is Cyclin D1.[1][2]

By inhibiting USP2, ML364 accelerates the degradation of Cyclin D1, a protein essential for the transition from the G1 to the S phase of the cell cycle.[1][2] The resulting depletion of Cyclin D1 protein levels leads to a halt in cell cycle progression, specifically causing an arrest in the G1 phase. This has been demonstrated in colorectal cancer and mantle cell lymphoma models.[1]

Quantitative Data Summary

The efficacy of ML364 has been quantified through biochemical and cell-based assays. The compound exhibits a half-maximal inhibitory concentration (IC50) of 1.1 µM in biochemical assays against USP2.[1] The direct binding affinity (Kd) to USP2 is 5.2 µM.[3]

Table 1: Biochemical and Binding Characteristics of ML364

| Parameter | Value | Description |

| IC50 | 1.1 µM | Half-maximal inhibitory concentration against USP2 |

| Kd | 5.2 µM | Dissociation constant for binding to USP2 |

Table 2: Effect of ML364 on Cell Cycle Distribution

Treatment of cancer cell lines with ML364 leads to a significant shift in cell cycle phase distribution, characterized by an accumulation of cells in the G0/G1 phase and a reduction in the S and G2/M populations.

| Cell Line | Treatment (Concentration) | Duration | % G0/G1 Phase | % S Phase | % G2/M Phase |

| HCT116 | DMSO (Control) | 24 hours | 58.0 | 19.8 | 22.2 |

| ML364 (10 µM) | 24 hours | 71.9 | 11.6 | 16.5 | |

| Mino | DMSO (Control) | 24 hours | 52.8 | 33.1 | 14.1 |

| ML364 (10 µM) | 24 hours | 66.8 | 20.3 | 12.9 |

Data extracted from flow cytometry analysis presented in Davis et al., J Biol Chem, 2016.

Signaling Pathways and Logical Workflows

Visual representations of the signaling cascade and experimental processes provide a clearer understanding of ML364's role.

Caption: ML364 inhibits USP2, preventing Cyclin D1 deubiquitination and promoting its degradation, leading to G1 arrest.

Caption: Workflow for assessing ML364's effect on Cyclin D1 levels and cell cycle distribution.

Detailed Experimental Protocols

The following methodologies are based on the procedures described by Davis et al. in the Journal of Biological Chemistry (2016).

Cell Culture and Drug Treatment

-

Cell Lines: HCT116 (colorectal carcinoma) and Mino (mantle cell lymphoma) cells were used.

-

Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: ML364 was dissolved in DMSO to create a stock solution. For experiments, cells were seeded and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing ML364 at the desired final concentration (e.g., 10 µM) or an equivalent volume of DMSO as a vehicle control. Cells were then incubated for the specified duration (e.g., 24 hours).

Western Blotting for Cyclin D1 Analysis

-

Cell Lysis: After treatment, cells were washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample were mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 10% SDS-polyacrylamide gel.

-

Membrane Transfer: Proteins were separated by electrophoresis and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature in a solution of 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST).

-

Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for Cyclin D1. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) was also used.

-

Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Following treatment with ML364 or DMSO, both adherent and floating cells were collected. Adherent cells were detached using trypsin.

-

Fixation: Cells were washed with PBS and then fixed by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Samples were stored at -20°C for at least 2 hours.

-

Staining: The fixed cells were centrifuged to remove the ethanol and washed with PBS. The cell pellet was then resuspended in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalator, and RNase A to prevent staining of double-stranded RNA.

-

Acquisition: Stained cells were analyzed on a flow cytometer. The fluorescence intensity of the PI signal from individual nuclei was recorded for at least 10,000 events per sample.

-

Data Analysis: The resulting data was analyzed using cell cycle analysis software. The DNA content histograms were gated to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

ML364: An In-depth Technical Guide to a Selective USP2 Deubiquitinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ML364, a potent and selective small molecule inhibitor of the deubiquitinase Ubiquitin-Specific Protease 2 (USP2). Deubiquitinases (DUBs) are critical regulators of protein stability and function, and their dysregulation is implicated in numerous diseases, including cancer. USP2 has emerged as a promising therapeutic target due to its role in cell cycle progression, DNA repair, and apoptosis. This document details the biochemical and cellular activity of ML364, its mechanism of action, and its effects on key signaling pathways. Furthermore, it provides detailed experimental protocols for assays relevant to the study of ML364 and outlines its chemical properties. This guide is intended to serve as a valuable resource for researchers in academia and industry working on the development of novel cancer therapeutics and studying the broader field of ubiquitin signaling.

Introduction to USP2 and the Rationale for Inhibition

The ubiquitin-proteasome system (UPS) is a tightly regulated cellular machinery responsible for protein degradation and turnover. This process is reversible, and deubiquitinating enzymes (DUBs) play a crucial role by removing ubiquitin moieties from substrate proteins, thereby rescuing them from degradation and modulating their activity. Ubiquitin-Specific Protease 2 (USP2), a member of the largest family of DUBs, has been identified as a key regulator of several oncoproteins and cell cycle components.

Elevated levels of USP2 have been observed in various cancers, where it contributes to tumorigenesis by stabilizing key proteins involved in cell proliferation and survival. Notable substrates of USP2 include Cyclin D1, a critical regulator of the G1/S phase transition in the cell cycle, and Survivin, an inhibitor of apoptosis. By deubiquitinating and stabilizing these proteins, USP2 promotes uncontrolled cell division and resistance to programmed cell death. Therefore, the inhibition of USP2 presents a compelling therapeutic strategy to destabilize these oncoproteins and induce cell cycle arrest and apoptosis in cancer cells.

ML364 was discovered through a high-throughput screen as a selective, non-covalent inhibitor of USP2.[1][2] Its ability to phenocopy the effects of USP2 knockdown makes it a valuable chemical probe to investigate the cellular functions of USP2 and a promising lead compound for the development of novel anti-cancer agents.

ML364: Biochemical and Cellular Activity

Quantitative Data on ML364 Activity and Selectivity

ML364 exhibits potent and selective inhibition of USP2. The following tables summarize the key quantitative data reported for ML364.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (USP2) | 1.1 µM | Biochemical assay with Lys-48-linked internally quenched fluorescent (IQF) di-ubiquitin substrate. | [1][2] |

| IC50 (USP2) | 1.7 µM | Biochemical assay with Lys-63-linked IQF di-ubiquitin substrate. | [3] |

| Kd (USP2) | 5.2 µM | Microscale Thermophoresis (MST). | [1] |

| IC50 (Cellular) | 0.97 µM | Quantification of Western blotting for Cyclin D1 degradation in HCT116 cells. | [3] |

| Enzyme/Protease | IC50 | Assay Type | Reference |

| USP8 | 0.95 µM | Biochemical Assay | [3] |

| Caspase 6 | Inactive | Biochemical Assay | [3] |

| Caspase 7 | Inactive | Biochemical Assay | [3] |

| MMP1 | Inactive | Biochemical Assay | [3] |

| MMP9 | Inactive | Biochemical Assay | [3] |

| USP15 | Inactive | Biochemical Assay | [3] |

Chemical Properties of ML364

A summary of the known chemical properties of ML364 is provided below.

| Property | Value/Description | Reference |

| Chemical Formula | C21H18F3N3O3S2 | [1] |

| Molecular Weight | 497.51 g/mol | [1] |

| Aqueous Solubility (PBS, pH 7.4) | <2 µM | [3] |

| Solubility in Assay Buffer | 28.9 µM (20 mM Tris, pH 8, 2 mM β-mercaptoethanol, 0.05% CHAPS) | [3] |

| LogD (pH 7.4) | 2.31 | [3] |

| PAMPA Permeability | 82.2 × 10−6 cm/s | [3] |

| Microsomal Stability (Human) | 84% remaining at 30 min | [3] |

| Microsomal Stability (Mouse) | 61% remaining at 30 min | [3] |

| Microsomal Stability (Rat) | t½ = 15 min | [3] |

| Plasma Stability (Mouse) | 100% remaining at 30 min | [3] |

Mechanism of Action and Signaling Pathways

ML364 exerts its anti-proliferative and pro-apoptotic effects by directly inhibiting the deubiquitinase activity of USP2. This leads to the increased ubiquitination and subsequent proteasomal degradation of key USP2 substrates, namely Cyclin D1 and Survivin.

Inhibition of USP2 and Destabilization of Cyclin D1

USP2 directly interacts with and deubiquitinates Cyclin D1, a crucial regulator of the G1 to S phase transition in the cell cycle. By inhibiting USP2, ML364 prevents the removal of ubiquitin chains from Cyclin D1, marking it for degradation by the 26S proteasome. The resulting decrease in Cyclin D1 levels leads to cell cycle arrest at the G0/G1 phase.[1][2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of ML364: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2).[1][2][3] This technical guide provides an in-depth overview of the in vitro biological activity of ML364, focusing on its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.

Quantitative Biological Data

The following tables summarize the key quantitative metrics defining the in vitro activity of ML364.

Table 1: Biochemical Activity of ML364 against USP2

| Parameter | Value | Substrate | Notes |

| IC50 | 1.1 µM | Lys-48-linked di-ubiquitin | Internally quenched fluorescent substrate.[1][2] |

| IC50 | 1.7 µM | Lys-63-linked di-ubiquitin | Internally quenched fluorescent substrate.[1] |

| Kd | 5.2 µM | USP2 protein | Determined by microscale thermophoresis.[1][4] |

Table 2: Selectivity Profile of ML364

| Target | Activity | IC50 | Notes |

| USP8 | Active | 0.95 µM | Inhibition observed.[1] |

| USP15 | Inactive | > 40 µM | No significant inhibition.[1] |

| Caspase 6 | Inactive | > 40 µM | No significant inhibition.[1] |

| Caspase 7 | Inactive | > 40 µM | No significant inhibition.[1] |

| MMP1 | Inactive | > 40 µM | No significant inhibition.[1] |

| MMP9 | Inactive | > 40 µM | No significant inhibition.[1] |

Table 3: Cellular Activity of ML364

| Cell Line | Assay | Parameter | Value | Time Point |

| HCT116 | Cell Viability | IC50 | ~10 µM | 72 hours |

| Mino | Cell Viability | IC50 | ~5 µM | 72 hours |

| LnCAP | Cell Viability | - | Dose-dependent decrease | 24-48 hours[4] |

| MCF7 | Cell Viability | - | Dose-dependent decrease | 24-48 hours[4] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize ML364 are provided below.

USP2 Biochemical Inhibition Assay

This protocol is adapted from the methods used in the initial characterization of ML364.[1]

Principle: The assay measures the ability of ML364 to inhibit the enzymatic activity of USP2, which cleaves an internally quenched fluorescent di-ubiquitin substrate, leading to an increase in fluorescence.

Materials:

-

Recombinant human USP2 catalytic domain

-

Internally quenched fluorescent di-ubiquitin substrate (e.g., K48-linked)

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM β-mercaptoethanol, 0.05% CHAPS

-

ML364 stock solution in DMSO

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of ML364 in DMSO.

-

In a 384-well plate, add 50 nL of the ML364 dilution series.

-

Add 2.5 µL of USP2 enzyme solution (final concentration ~1 nM) in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of the di-ubiquitin substrate (final concentration ~100 nM) in assay buffer.

-

Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

-

Calculate the initial reaction rates and determine the IC50 value by fitting the data to a four-parameter Hill equation.

Microscale Thermophoresis (MST) for Binding Affinity

This protocol outlines the determination of the binding affinity (Kd) between ML364 and USP2.[1]

Principle: MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand. This change in thermophoresis is used to quantify the binding affinity.

Materials:

-

Label-free recombinant human USP2

-

ML364 stock solution in DMSO

-

MST Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM β-mercaptoethanol, 0.05% CHAPS

-

Hydrophilic-treated capillaries

-

MST instrument (e.g., Monolith NT.115)

Procedure:

-

Prepare a 16-point 1:2 serial dilution of ML364 in DMSO, starting at a high concentration (e.g., 40 µM final concentration).

-

Prepare a solution of USP2 in MST buffer (e.g., 1 µM).

-

Mix the ML364 dilutions with the USP2 solution.

-

Load the samples into hydrophilic-treated capillaries.

-

Measure the thermophoresis of the samples using an MST instrument.

-

Analyze the change in normalized fluorescence as a function of the ML364 concentration and fit the data to a Kd model to determine the dissociation constant.

Cell Viability (MTT) Assay

This protocol describes a common method to assess the effect of ML364 on cancer cell viability.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HCT116, Mino, LnCAP, MCF7)

-

Complete cell culture medium

-

ML364 stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of ML364 (e.g., 0.1 to 50 µM) for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Western Blot Analysis of Cyclin D1

This protocol details the detection of Cyclin D1 protein levels in cells treated with ML364.[2]

Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer them to a membrane, and detect a specific protein of interest using antibodies.

Materials:

-

Cancer cell lines

-

ML364

-

RIPA lysis buffer with protease inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Cyclin D1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with ML364 at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe the same membrane for a loading control to ensure equal protein loading.

Flow Cytometry for Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in ML364-treated cells.[2]

Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye like propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cancer cell lines

-

ML364

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with ML364 for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

ML364 exerts its biological effects primarily through the inhibition of USP2. This leads to the downstream modulation of several key signaling pathways involved in cell cycle progression, DNA damage response, and apoptosis.

USP2-Cyclin D1-Cell Cycle Pathway

ML364-mediated inhibition of USP2 leads to the accumulation of ubiquitinated Cyclin D1, targeting it for proteasomal degradation.[1][2] The reduction in Cyclin D1 levels results in cell cycle arrest, primarily at the G1/S transition.

Caption: ML364 inhibits USP2, leading to increased proteasomal degradation of Cyclin D1 and cell cycle arrest.

DNA Damage Response Pathway

Consistent with the role of Cyclin D1 in DNA damage repair, inhibition of USP2 by ML364 has been shown to decrease homologous recombination-mediated DNA repair.[1][2] This suggests that ML364 may sensitize cancer cells to DNA damaging agents.

Caption: ML364 impairs homologous recombination by destabilizing Cyclin D1.

TRAIL-Induced Apoptosis Pathway

ML364 has been shown to sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis. This is achieved through the USP2-dependent regulation of the anti-apoptotic protein survivin. Inhibition of USP2 by ML364 leads to the ubiquitination and degradation of survivin, thereby lowering the threshold for apoptosis induction by TRAIL.

Caption: ML364 promotes TRAIL-induced apoptosis by inhibiting USP2-mediated stabilization of survivin.

Conclusion

ML364 is a valuable chemical probe for studying the biological functions of USP2. Its ability to induce Cyclin D1 degradation, cause cell cycle arrest, and sensitize cancer cells to apoptosis highlights the therapeutic potential of targeting USP2 in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers working with ML364 and investigating the broader roles of deubiquitinating enzymes in cellular processes.

References

ML364: A Potent Inhibitor of USP2 with Anti-Cancer Properties

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor ML364, focusing on its primary target protein, binding affinity, and mechanism of action. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the ubiquitin-specific protease 2 (USP2).

Core Target and Binding Affinity

ML364 is a potent and selective inhibitor of Ubiquitin-Specific Protease 2 (USP2) , a deubiquitinating enzyme implicated in various cellular processes, including cell cycle progression and DNA repair. The binding affinity of ML364 to USP2 has been quantitatively determined, demonstrating a direct interaction with the enzyme.

| Compound | Target Protein | Binding Affinity (IC50) | Dissociation Constant (Kd) | Assay Method |

| ML364 | USP2 | 1.1 µM | 5.2 µM | Microscale Thermophoresis (MST) |

| ML364 | USP8 | 0.95 µM | Not Reported | Biochemical Assay |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Kd (Dissociation constant) is an equilibrium constant that measures the propensity of a larger complex to separate (dissociate) into smaller components.

Mechanism of Action: Induction of Cell Cycle Arrest

ML364 exerts its anti-proliferative effects by inhibiting the deubiquitinating activity of USP2. A key substrate of USP2 is Cyclin D1, a critical regulator of the cell cycle. By inhibiting USP2, ML364 prevents the removal of ubiquitin chains from Cyclin D1, marking it for degradation by the proteasome. The subsequent decrease in Cyclin D1 levels leads to the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This, in turn, prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition and ultimately leading to cell cycle arrest.[1]

Signaling Pathway Diagram

Caption: ML364 inhibits USP2, leading to Cyclin D1 degradation and cell cycle arrest.

Experimental Protocols

This section details the key experimental methodologies used to characterize the interaction between ML364 and its target protein, as well as its cellular effects.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which changes upon ligand binding.

Protocol:

-

Protein Labeling: The target protein (USP2) is fluorescently labeled. If the protein has intrinsic fluorescence (e.g., tryptophan residues), label-free MST can be performed.

-

Sample Preparation: A serial dilution of the ligand (ML364) is prepared. The concentration of the fluorescently labeled target protein is kept constant.

-

Capillary Loading: The samples, each containing a fixed concentration of the labeled protein and varying concentrations of the ligand, are loaded into glass capillaries.

-

MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.

-

Data Analysis: The change in thermophoresis is plotted against the ligand concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve.

Experimental Workflow: Microscale Thermophoresis

Caption: Workflow for determining binding affinity using Microscale Thermophoresis.

Western Blotting for Cyclin D1 Degradation

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

Protocol:

-

Cell Lysis: Cells treated with ML364 and control cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., Cyclin D1), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (chemiluminescence or colorimetric).

-

Analysis: The intensity of the bands corresponding to the target protein is quantified to determine its relative abundance.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Harvest and Fixation: Cells treated with ML364 and control cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

RNase Treatment: The fixed cells are treated with RNase to degrade RNA, as PI can also bind to double-stranded RNA.

-

Propidium Iodide Staining: The cells are stained with a solution containing propidium iodide, which intercalates with DNA. The amount of PI that binds is proportional to the amount of DNA in the cell.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of individual cells is measured.

-

Data Analysis: A histogram of fluorescence intensity is generated. Cells in G1 phase will have 2n DNA content, cells in G2/M phase will have 4n DNA content, and cells in S phase will have an intermediate DNA content. The percentage of cells in each phase is quantified.

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Conclusion

ML364 is a valuable chemical probe for studying the biological functions of USP2. Its ability to induce the degradation of key cell cycle regulators like Cyclin D1 highlights the therapeutic potential of targeting the deubiquitination pathway in cancer. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of USP2 inhibitors as anti-cancer agents.

References

Structural Analogs of ML364: A Technical Guide to their USP2 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML364 is a well-characterized small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle progression and apoptosis.[1][2] Its ability to induce the degradation of key oncoproteins has made it a valuable tool for cancer research and a promising starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the structural analogs of ML364 and their corresponding activities, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

ML364 and its Analogs: Structure-Activity Relationship

ML364 exhibits a potent inhibitory effect on USP2, with a reported half-maximal inhibitory concentration (IC50) of 1.1 µM.[2] Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of this chemical scaffold. These efforts have led to the discovery of several key analogs with improved inhibitory properties.

Key Structural Analogs

Two notable analogs that have emerged from these optimization studies are compound 8v and LLK203 .

-

Compound 8v: Identified through structural optimization of the ML364 scaffold, compound 8v has been reported as a potent USP2a inhibitor with lower cytotoxicity compared to the parent compound.[1]

-

LLK203: This analog was developed as a dual-target inhibitor of both USP2 and USP8. It has demonstrated a 4-fold increase in inhibitory activity against USP2 compared to ML364.[3]

A comprehensive summary of the quantitative activity data for these and other analogs is presented in the table below.

Data Presentation: Quantitative Inhibitory Activity of ML364 and Analogs

| Compound | Target(s) | IC50 (µM) | Fold Improvement vs. ML364 (USP2) | Reference |

| ML364 | USP2 | 1.1 | - | [2] |

| Compound 8v | USP2a | More potent than ML364 | Data not available | [1] |

| LLK203 | USP2, USP8 | ~0.275 (estimated) | 4-fold | [3] |

Note: The exact IC50 value for compound 8v and the precise chemical structures for both 8v and LLK203 are detailed in the primary research articles and were not available in the publicly accessible abstracts.

Experimental Protocols

The inhibitory activity of ML364 and its analogs against USP2 is typically determined using a biochemical assay that measures the cleavage of a fluorogenic ubiquitin substrate. A commonly employed substrate is ubiquitin-rhodamine110-glycine.

USP2 Inhibition Assay using Ubiquitin-Rhodamine110-Glycine

Principle:

This assay relies on the deubiquitinating activity of USP2 to cleave the bond between ubiquitin and the rhodamine110-glycine fluorophore. The cleavage results in an increase in fluorescence intensity, which is proportional to the enzymatic activity. The presence of an inhibitor, such as ML364 or its analogs, will reduce the rate of fluorescence increase.

Materials:

-

Recombinant human USP2 catalytic domain

-

Ubiquitin-rhodamine110-glycine substrate

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Test compounds (ML364 and its analogs) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant USP2 enzyme to the desired concentration in assay buffer.

-

Assay Reaction:

-

Add a small volume of the test compound solution to the wells of the 384-well plate.

-

Add the diluted USP2 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the ubiquitin-rhodamine110-glycine substrate to each well.

-

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for rhodamine110 (e.g., ~490 nm excitation and ~520 nm emission). Measurements are typically taken kinetically over a period of 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value for each compound.

-

Signaling Pathways and Experimental Workflows

The inhibitory effect of ML364 and its analogs on USP2 has significant downstream consequences on cellular signaling pathways, primarily impacting cell cycle regulation and apoptosis.

USP2-Mediated Stabilization of Cyclin D1

USP2 is known to deubiquitinate and stabilize Cyclin D1, a key regulator of the G1/S phase transition in the cell cycle. By inhibiting USP2, ML364 promotes the degradation of Cyclin D1, leading to cell cycle arrest.

Caption: USP2-Cyclin D1 Signaling Pathway.

Inhibition of USP2 and Induction of Apoptosis via Survivin Degradation

ML364 has also been shown to induce apoptosis by promoting the degradation of survivin, an inhibitor of apoptosis protein (IAP). USP2 normally stabilizes survivin, and its inhibition leads to increased caspase activity and programmed cell death.

Caption: USP2-Survivin Apoptosis Pathway.

Experimental Workflow for Analog Screening and Validation

The process of identifying and validating novel ML364 analogs involves a multi-step workflow, from initial screening to cellular activity assessment.

Caption: Drug Discovery Workflow.

Conclusion

ML364 serves as a valuable chemical probe for studying the function of USP2 and a promising scaffold for the development of novel anti-cancer agents. The structural analogs developed to date, such as compounds 8v and LLK203, demonstrate the potential for improving the potency and pharmacological properties of this class of inhibitors. Further research focused on elucidating the full SAR landscape and optimizing for in vivo efficacy will be critical in translating these findings into clinically viable therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers in the field to design and interpret their own studies on ML364 and its derivatives.

References

- 1. Structural optimization and biological evaluation of ML364 based derivatives as USP2a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364 - PubMed [pubmed.ncbi.nlm.nih.gov]

ML364: A Technical Guide to the Discovery and Development of a USP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ML364, a selective inhibitor of Ubiquitin-Specific Protease 2 (USP2). This document details the key quantitative data, experimental methodologies, and signaling pathways associated with ML364, serving as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Introduction

ML364 is a small molecule inhibitor that has emerged as a critical tool for studying the role of USP2 in various cellular processes, particularly in cancer biology. USP2 is a deubiquitinating enzyme (DUB) that has been implicated in the regulation of cell cycle progression, DNA damage repair, and tumorigenesis. Its overexpression in several cancers, coupled with its role in stabilizing key oncoproteins, has positioned it as an attractive target for therapeutic intervention. ML364 was identified through a high-throughput screen and subsequent medicinal chemistry optimization as a potent and selective inhibitor of USP2.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for ML364, providing a clear comparison of its biochemical activity, binding affinity, selectivity, and preliminary pharmacokinetic properties.

Table 1: Biochemical Activity and Binding Affinity of ML364 [1]

| Parameter | Value | Description |

| IC50 (USP2, Lys-48-linked di-Ub) | 1.1 µM | Half-maximal inhibitory concentration against USP2 using a Lys-48-linked di-ubiquitin substrate. |

| IC50 (USP2, Lys-63-linked di-Ub) | 1.7 µM | Half-maximal inhibitory concentration against USP2 using a Lys-63-linked di-ubiquitin substrate. |

| Kd (USP2) | 5.2 µM | Dissociation constant for the binding of ML364 to USP2, as determined by microscale thermophoresis. |

Table 2: Selectivity Profile of ML364 [1]

| Enzyme | IC50 / % Inhibition | Notes |

| USP8 | 0.95 µM | ML364 also demonstrates potent inhibition of USP8. |

| USP15 | Inactive | No significant inhibition observed. |

| Caspase 6 | Inactive | No significant inhibition observed. |

| Caspase 7 | Inactive | No significant inhibition observed. |

| MMP1 | Inactive | No significant inhibition observed. |

| MMP9 | Inactive | No significant inhibition observed. |

| Kinase Panel (102 kinases) | No binding observed at 10 µM | Demonstrates high selectivity against a broad range of kinases. |

Table 3: In Vitro ADME and Physicochemical Properties of ML364 [1]

| Property | Value | Method |

| Solubility (PBS, pH 7.4) | < 2 µM | |

| Solubility (Assay Buffer) | 28.9 µM | 20 mM Tris, pH 8, 2 mM β-mercaptoethanol, 0.05% CHAPS |

| LogD (pH 7.4) | 2.31 | Measure of lipophilicity. |

| PAMPA Permeability | 82.2 x 10-6 cm/s | Parallel Artificial Membrane Permeability Assay, indicating good cell membrane permeability. |

Signaling Pathways and Mechanism of Action

ML364 exerts its primary cellular effects by inhibiting the deubiquitinating activity of USP2. A key substrate of USP2 is Cyclin D1, a critical regulator of the G1 to S phase transition in the cell cycle.[1] In cancer cells where Cyclin D1 is overexpressed, its stability is often maintained by USP2-mediated deubiquitination, preventing its proteasomal degradation.

By inhibiting USP2, ML364 disrupts this stabilization, leading to an accumulation of ubiquitinated Cyclin D1, which is then targeted for degradation by the proteasome. The resulting decrease in Cyclin D1 levels causes cell cycle arrest at the G1/S checkpoint and a subsequent reduction in cell proliferation.[1]

Caption: The USP2-Cyclin D1 Signaling Pathway and the Mechanism of Action of ML364.

Experimental Protocols

While detailed, step-by-step protocols are often found in the supplementary materials of publications, this section outlines the core methodologies used in the discovery and characterization of ML364, based on the information provided in the primary literature.[1]

USP2 Biochemical Inhibition Assay

This assay is designed to measure the direct inhibitory effect of ML364 on the enzymatic activity of USP2.

-

Principle: The assay utilizes an internally quenched fluorescent di-ubiquitin substrate (IQF Di-Ub). Cleavage of the substrate by USP2 results in an increase in fluorescence, which can be measured over time.

-

General Protocol:

-

Recombinant human USP2 is pre-incubated with varying concentrations of ML364 in an appropriate assay buffer (e.g., 20 mM Tris, pH 8, 2 mM β-mercaptoethanol, 0.05% CHAPS).

-

The enzymatic reaction is initiated by the addition of the IQF Di-Ub substrate (e.g., Lys-48-linked or Lys-63-linked).

-

The increase in fluorescence is monitored kinetically using a plate reader.

-

The rate of reaction is calculated for each concentration of ML364.

-

IC50 values are determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

-

Microscale Thermophoresis (MST) for Binding Affinity

MST is used to quantify the binding affinity between ML364 and USP2 in solution.

-

Principle: This technique measures the movement of molecules in a temperature gradient, which is dependent on their size, charge, and hydration shell. Binding of a small molecule like ML364 to a larger protein like USP2 alters this movement, allowing for the determination of binding affinity.

-

General Protocol:

-

A constant concentration of fluorescently labeled USP2 is titrated with a serial dilution of ML364.

-

The samples are loaded into capillaries and subjected to a localized temperature gradient.

-

The change in thermophoretic movement is measured and plotted against the ligand concentration.

-

The dissociation constant (Kd) is calculated by fitting the binding curve.

-

Cell-Based Assays

These assays are crucial for evaluating the effects of ML364 in a cellular context.

-

Cell Lines: Cancer cell lines known to overexpress Cyclin D1 are commonly used, such as HCT116 (colorectal cancer) and Mino (mantle cell lymphoma).[1]

-

Western Blotting for Cyclin D1 Degradation:

-

Cells are treated with various concentrations of ML364 or a vehicle control (e.g., DMSO) for different time points.

-

To confirm proteasome-dependent degradation, cells can be co-treated with a proteasome inhibitor (e.g., MG132).

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with primary antibodies specific for Cyclin D1 and a loading control (e.g., β-actin or tubulin).

-

Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized and quantified.

-

-

Flow Cytometry for Cell Cycle Analysis:

-

Cells are treated with ML364 or a vehicle control for a specified period (e.g., 24-48 hours).

-

Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of individual cells is measured by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified to determine the effect of ML364 on cell cycle progression.

-

Discovery and Structure-Activity Relationship (SAR)

ML364 was identified from a high-throughput screen of a chemical library for inhibitors of USP2. The initial hits belonged to a sulfamidobenzamide chemical series. Subsequent medicinal chemistry efforts focused on optimizing the potency and drug-like properties of this scaffold, leading to the development of ML364.[1]

A key aspect of the initial SAR studies was the identification of a structurally related but inactive analog, compound 2.[2] The comparison of the biological activities of ML364 and its inactive analog helps to define the structural features essential for USP2 inhibition.

More recent studies have explored the SAR of the ML364 scaffold further, leading to the development of derivatives with improved potency and dual-targeting capabilities against both USP2 and USP8. For instance, the derivative LLK203 showed a 4-fold increase in activity against USP2 and a 9-fold increase against USP8, and demonstrated in vivo efficacy in a breast cancer model.[3] This highlights the potential for further optimization of the ML364 scaffold for therapeutic development.

Caption: Workflow for the Discovery and Development of ML364 and its Analogs.

Conclusion

ML364 is a valuable chemical probe for elucidating the biological functions of USP2. Its well-characterized mechanism of action, selectivity profile, and cellular effects make it a powerful tool for cancer research and a promising starting point for the development of novel therapeutics targeting cancers dependent on Cyclin D1. This technical guide provides a solid foundation of data and methodologies to aid researchers in utilizing ML364 and in the broader field of DUB inhibitor discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364 - PubMed [pubmed.ncbi.nlm.nih.gov]

The USP2 Inhibitor ML364: A Technical Guide to its Effects on Homologous Recombination

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2). This document provides an in-depth technical overview of the molecular mechanisms by which ML364 impairs homologous recombination (HR), a critical DNA damage repair pathway. Through the destabilization of cyclin D1, ML364 presents a promising strategy for sensitizing cancer cells to DNA-damaging agents. This guide details the core signaling pathway, quantitative effects of ML364 on HR, and comprehensive experimental protocols for key assays.

Core Signaling Pathway: ML364-Mediated Inhibition of Homologous Recombination

ML364 exerts its effects on homologous recombination through a defined signaling cascade. The primary target of ML364 is USP2, a deubiquitinase responsible for removing ubiquitin chains from target proteins, thereby preventing their proteasomal degradation. One of the key substrates of USP2 is cyclin D1, a crucial regulator of cell cycle progression and a protein implicated in DNA damage response.[1][2][3]

By inhibiting USP2, ML364 leads to an increase in the ubiquitination of cyclin D1, marking it for degradation by the proteasome.[1][4] The subsequent reduction in cellular levels of cyclin D1 is the pivotal event that leads to a defect in homologous recombination.[1][2] Cyclin D1 has been shown to interact with RAD51, a key recombinase in the HR pathway.[1] Reduced levels of cyclin D1 impair the formation of RAD51 foci at sites of DNA damage, a critical step for the initiation of HR-mediated repair.[1] This leads to a decrease in the overall efficiency of homologous recombination.

Quantitative Data on ML364's Effects

The following table summarizes the key quantitative data reported for ML364 in relation to its inhibitory effects on USP2 and homologous recombination.

| Parameter | Value | Cell Line(s) | Assay | Reference(s) |

| IC50 for USP2 (in vitro) | 1.1 µM | - | Biochemical assay with di-ubiquitin substrate | [1][2][3] |

| IC50 for Cyclin D1 reduction | 0.97 µM | HCT116 | Western Blot Quantification | [1] |

| Binding Affinity (Kd) to USP2 | 5.2 µM | - | Microscale Thermophoresis | [3] |

| Effect on Homologous Recombination | Decrease | - | DR-GFP Reporter Assay | [1][2] |

| Effect on RAD51 Foci Formation | Decrease | - | Immunofluorescence | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the effects of ML364 on homologous recombination are provided below.

DR-GFP Homologous Recombination Reporter Assay

This assay quantifies the efficiency of homologous recombination by measuring the restoration of a functional GFP gene.[4][5]

Materials:

-

U2OS DR-GFP stable cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

ML364 (and inactive analog as a negative control)

-

I-SceI expression vector (e.g., pCBASce)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed U2OS DR-GFP cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

ML364 Treatment: The following day, treat the cells with the desired concentrations of ML364 or DMSO (vehicle control) for 4 hours prior to transfection.

-

Transfection: Transfect the cells with the I-SceI expression vector according to the manufacturer's protocol for the chosen transfection reagent. This will induce a double-strand break in the DR-GFP reporter cassette.

-

Incubation: After transfection, continue the incubation in the presence of ML364 or DMSO for 48 hours.

-

Flow Cytometry:

-

Harvest the cells by trypsinization.

-

Resuspend the cells in FACS buffer (PBS with 1% BSA).

-

Analyze the percentage of GFP-positive cells using a flow cytometer.

-

The percentage of GFP-positive cells in the ML364-treated samples, normalized to the DMSO control, represents the efficiency of homologous recombination.

-

RAD51 Foci Formation Assay

This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active homologous recombination.

Materials:

-

Human cancer cell line (e.g., HCT116, U2OS)

-

Glass coverslips

-

ML364

-

Source of DNA damage (e.g., gamma-irradiation source or etoposide)

-

Fixation solution: 4% paraformaldehyde in PBS

-

Permeabilization solution: 0.5% Triton X-100 in PBS

-

Blocking solution: 5% BSA in PBS

-

Primary antibody: Rabbit anti-RAD51

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

-

DAPI-containing mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells on glass coverslips in a 24-well plate.

-

Allow cells to adhere overnight.

-

Treat with ML364 or DMSO for 24 hours.

-

-

Induction of DNA Damage:

-

Expose cells to a source of DNA damage (e.g., 10 Gy of ionizing radiation) and allow them to recover for 4-6 hours.

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.5% Triton X-100 for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using mounting medium containing DAPI.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of RAD51 foci per nucleus. A significant decrease in the number of foci in ML364-treated cells indicates impaired homologous recombination.

-

Western Blotting for Cyclin D1

This technique is used to quantify the cellular levels of cyclin D1 protein following treatment with ML364.

Materials:

-

Human cancer cell line (e.g., HCT116, Mino)

-

ML364

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-Cyclin D1, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with various concentrations of ML364 for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of cyclin D1.

-

Conclusion

ML364 effectively impairs homologous recombination by inhibiting USP2 and promoting the proteasomal degradation of cyclin D1. The resulting decrease in HR efficiency can be robustly quantified using DR-GFP reporter assays and visualized through the reduction of RAD51 foci formation. The detailed protocols provided in this guide offer a comprehensive framework for researchers to investigate the effects of ML364 and other USP2 inhibitors on DNA repair pathways, facilitating further drug development and a deeper understanding of their therapeutic potential.

References

- 1. Immunofluorescence Staining of γ-H2AX and Rad51 [bio-protocol.org]

- 2. 4.9. Immunofluorescence Staining of BrdU, γ-H2AX and Rad51 Foci [bio-protocol.org]

- 3. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DR‐GFP homologous recombination assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for ML364 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2).[1][2][3] It functions by reversibly binding to USP2, thereby preventing the deubiquitination of its substrates.[1] This inhibition leads to the subsequent degradation of key cellular proteins, such as Cyclin D1 and Survivin, resulting in cell cycle arrest and apoptosis in cancer cells.[1][4] These application notes provide detailed protocols for the use of ML364 in cell culture experiments, including methods for assessing its effects on protein levels, cell cycle distribution, and cell viability.

Data Presentation

Table 1: Quantitative Data for ML364 in Biochemical and Cellular Assays

| Parameter | Value | Assay Type | Substrate/Cell Line | Reference |

| IC50 | 1.1 µM | Biochemical Assay | Lys-48-linked di-ubiquitin | [1][2][3] |

| IC50 | 1.7 µM | Biochemical Assay | Lys-63-linked di-ubiquitin | [1] |

| IC50 | 0.97 µM | In-cell Western Blot | Cyclin D1 in HCT116 cells | [1] |

| Kd | 5.2 µM | Microscale Thermophoresis | Direct binding to USP2 | [2] |

| Effective Concentration | 10 µM | Western Blot | Cyclin D1 reduction in HCT116 and Mino cells (2-24 hours) | [2] |

| Effective Concentration | 5-20 µM | Cell Viability Assay | Inhibition of LnCAP and MCF7 cell viability (24-48 hours) | [2] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by ML364.

Caption: ML364 inhibits USP2, leading to the degradation of Cyclin D1 and Survivin.

Experimental Protocols

Cell Culture and ML364 Treatment

This protocol is a general guideline and may require optimization for different cell lines.

Materials:

-

HCT116 or Mino cancer cell lines

-

Appropriate cell culture medium (e.g., McCoy's 5A for HCT116)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

ML364 (dissolved in DMSO to create a stock solution)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding:

-

Culture HCT116 or Mino cells in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Once cells reach 70-80% confluency, detach them using Trypsin-EDTA.

-

Seed the cells into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays) at a predetermined density and allow them to adhere overnight.

-

-

ML364 Treatment:

-

Prepare a working solution of ML364 in the cell culture medium from the DMSO stock. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

-

Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of ML364 (e.g., 1-20 µM).

-

For the vehicle control, treat cells with a medium containing the same final concentration of DMSO.

-

Incubate the cells for the desired time period (e.g., 2, 6, 12, 24, or 48 hours) depending on the specific experiment.

-

Western Blot Analysis for Cyclin D1 Levels

Materials:

-

Treated and control cells from Protocol 1

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-